molecular formula C23H27N3O6 B1191790 LASSBio-881

LASSBio-881

Cat. No.: B1191790
M. Wt: 441.484
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background of N-Acylhydrazone Derivatives in Medicinal Chemistry

N-acylhydrazone (NAH) derivatives are a class of organic compounds characterized by the presence of the -CO-NH-N=CH- functional group. This moiety is recognized as a promising framework in drug design due to its versatility, straightforward synthesis, and a wide spectrum of reported biological activities. mdpi.comtandfonline.comrjonco.comresearchgate.netresearchgate.net NAH derivatives have demonstrated various pharmacological properties, including antimicrobial, antitumoral, analgesic, anti-inflammatory, antiprotozoal, antiviral, and antituberculosis activities. mdpi.comtandfonline.comacs.orgsci-hub.senih.govresearchgate.net The N-acylhydrazone fragment is present in the structure of several compounds that act on different biological targets. mdpi.com The structural characteristics of NAHs, including the possibility of E and Z geometric isomerism around the C=N bond and synperiplanar and antiperiplanar conformers arising from rotation around the C-N bond, contribute to their versatility and ability to interact with a range of amino acid residues. mdpi.comsci-hub.se This conformational diversity can influence their bioactive profile. sci-hub.se The NAH moiety has been characterized as a privileged structure, capable of providing ligand points for more than one type of bioreceptor. sci-hub.sescielo.br

Overview of LASSBio-881 within the LASSBio Chemical Library and Design Philosophy

LASSBio-881 is a 6-nitro-3,4-methylenedioxyphenyl-N-acylhydrazone derivative. nih.gov It was synthesized from safrole and designed as a multi-target analgesic with a unique pharmacological profile. LASSBio-881 is part of a series of such derivatives developed with the aim of achieving improved analgesic and anti-inflammatory activity. nih.gov

The Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro has a chemical library comprising over 2000 compounds, developed over nearly 30 years with a focus on pharmacological activity. scielo.brresearchgate.net The design philosophy of the LASSBio chemical library prioritizes drug-likeness, lead-likeness, and pharmacological activity. wixsite.com Approximately half of the compounds in the LASSBio library are N-acylhydrazone derivatives. scielo.brwixsite.com This emphasis on the NAH scaffold is considered a distinct advantage, as it is a privileged structure with significant potential across various therapeutic areas that is still less explored compared to other scaffolds. wixsite.com The compounds in the LASSBio library generally demonstrate good compliance with Lipinski's and Veber's rules, suggesting favorable pharmacokinetic properties. scielo.brresearchgate.net LASSBio employs medicinal chemistry strategies such as molecular simplification, molecular hybridization, and bioisosterism to design novel compounds intended to have high affinity for selected therapeutic targets. ufrj.br

Rationale for Multi-Target Ligand Design in Drug Discovery

The traditional "one compound, one target" paradigm in drug discovery, while successful in some cases, has limitations, particularly for complex, multifactorial diseases. scielo.brbenthamscience.comfrontiersin.orgdovepress.com Diseases such as neurodegenerative disorders, cancer, and chronic inflammation involve multiple interconnected biological pathways and molecular targets. scielo.brdovepress.comnih.gov Targeting a single pathway may not be sufficient to effectively treat these conditions and can lead to issues like drug resistance. scielo.brbenthamscience.comfrontiersin.orgnih.govresearchgate.net

This has led to an increasing interest in the development of multi-target directed ligands (MTDLs), also known as polypharmacology or network therapeutics. scielo.brbenthamscience.comfrontiersin.orgdovepress.comnih.govmdpi.comcost.eu MTDLs are single compounds designed to modulate multiple targets relevant to a disease, with the goal of enhancing efficacy and/or improving safety. scielo.brbenthamscience.com This approach is based on the principle of "one-compound-multiple-targets". scielo.br

Detailed Research Findings on LASSBio-881

LASSBio-881 has been characterized as a multi-target compound with activity against several key players in pain and inflammation pathways. Research has demonstrated its ability to modulate transient receptor potential vanilloid subfamily type 1 (TRPV1) receptors, cannabinoid receptors (CB1 and CB2), and cyclooxygenase (COX) enzymes, in addition to exhibiting antioxidant properties. nih.govnih.govnih.gov

Target/ActivityObserved EffectIC50/Binding Data (where available)Reference
TRPV1 ReceptorAntagonist (competitive with capsaicin)IC50 = 14.05 µM (against CAP-evoked currents) nih.gov, IC50 = 14 µM (against CAP-induced currents) nih.govnih.gov
Cannabinoid ReceptorsPartial Agonist (CB1 and CB2)Binds to CB1 receptors (71% at 100 µM) nih.gov nih.govwikipedia.org
COX-1 EnzymeInhibitorIC50 = 85 µM nih.gov nih.gov
COX-2 EnzymeInhibitorIC50 = 150 µM nih.gov nih.gov
Antioxidant ActivityScavenges free radicals (DPPH and hydroxyl)Demonstrated in studies nih.gov nih.gov
T-cell ProliferationInhibitor (likely via CB2 receptors)66% inhibition at 10 µM nih.gov nih.gov

Studies investigating LASSBio-881 have utilized various methods, including in vivo pharmacological evaluations, in vitro assays (such as those for COX inhibition and TRPV1 modulation), and electrochemical studies. nih.govnih.gov The presence of both nitro and 3,5-di-tert-butyl-4-hydroxyphenyl subunits in its structure is believed to be essential for its observed pharmacological and antioxidant activities. nih.gov

The research findings highlight LASSBio-881 as a promising prototype for the development of new analgesic and anti-inflammatory drugs, demonstrating the potential of the multi-target approach in addressing complex pain conditions. nih.govplos.org

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.484

Appearance

Solid powder

Synonyms

LASSBio-881;  LASSBio 881;  LASSBio881.; N/'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Lassbio 881

Chemical Synthesis Pathways and Reaction Mechanisms

The primary synthetic route for LASSBio-881 involves the coupling of two main molecular fragments: a hydrazide and a substituted benzaldehyde (B42025).

The central step in the synthesis of LASSBio-881 is the condensation reaction between the synthesized hydrazide precursor and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This reaction is crucial for establishing the N-acylhydrazone backbone of the molecule. Typically conducted in anhydrous ethanol (B145695) under reflux conditions, this condensation is often catalyzed by an acid, such as a catalytic amount of hydrochloric acid or acetic acid. The mechanism involves the nucleophilic addition of the hydrazide's amino nitrogen to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine (C=N) double bond characteristic of the N-acylhydrazone functional group. The presence of the tert-butyl and hydroxyl groups on the benzaldehyde component is significant for the compound's properties.

The hydrazide precursor required for the condensation reaction, specifically 6-nitro-1,3-benzodioxole-5-carbohydrazide, is synthesized from 6-nitro-1,3-benzodioxole-5-carboxylic acid. This synthesis is achieved through a reaction with hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out in ethanol under reflux conditions, usually for a period of 4 to 6 hours, and is reported to yield the hydrazide in high purity.

The formation of the hydrazide precursor from 6-nitro-1,3-benzodioxole-5-carboxylic acid and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. In this type of reaction, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. quora.com This attack leads to the formation of a tetrahedral intermediate. quora.comlibretexts.org The mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of a leaving group and the reformation of the carbonyl double bond. libretexts.orglibretexts.org In the context of hydrazide formation from a carboxylic acid, the hydroxyl group of the carboxylic acid acts as the leaving group (ultimately departing as water after proton transfer), while the hydrazine molecule becomes incorporated into the acyl structure, forming the hydrazide bond.

Exploration of Chemical Reactivity and Transformations

N-acylhydrazone derivatives, including LASSBio-881, can undergo various chemical transformations based on the reactivity of their functional groups.

LASSBio-881 is susceptible to oxidation reactions. Oxidation generally involves the addition of oxygen or the removal of hydrogen atoms from a molecule. atlanticoer-relatlantique.carsc.org Common oxidizing agents that can effect transformations on N-acylhydrazone structures include potassium permanganate (B83412) and hydrogen peroxide. The specific outcome of oxidation depends on the reaction conditions and the site of oxidation within the molecule, which could involve the hydrazone linkage or other susceptible functional groups like the phenolic hydroxyl.

Substitution Reactions

Substitution reactions play a role in the synthesis of LASSBio-881, particularly in the formation of its hydrazide precursor. The hydrazide precursor, 6-nitro-1,3-benzodioxole-5-carbohydrazide, is synthesized through the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate. nih.gov This step involves a nucleophilic acyl substitution mechanism, where the hydrazine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the hydrazide bond and the release of water. nih.gov LASSBio-881 itself is also noted to undergo various types of chemical reactions, including substitution reactions, which can involve the replacement of an atom or group with another, utilizing reagents such as halogens and nucleophiles. nih.gov

Structure-Activity Relationship (SAR) Studies for LASSBio-881 Analogues

Structure-Activity Relationship (SAR) studies for LASSBio-881 and its analogues have been crucial in understanding the molecular features essential for its biological activities. These studies explore how modifications to the chemical structure influence the compound's interaction with biological targets and its resulting pharmacological effects. guidetopharmacology.orgwikidoc.orgCurrent time information in Rio de Janeiro, BR.mdpi.comctdbase.orgunibe.ch

Identification of Essential Pharmacophoric Subunits

LASSBio-881 is described as a multi-pharmacophoric N-acylhydrazone. SAR studies have identified key structural subunits essential for its observed pharmacological activity. The nitro group and the 3,5-di-tert-butyl-4-hydroxyphenyl subunit have been specifically highlighted as essential for the activity profile of LASSBio-881. guidetopharmacology.org Furthermore, LASSBio-881 possesses structural elements characteristic of TRPV1 antagonists, including an aromatic ring capable of hydrogen bonding or aryl interaction, a linker connecting to a dipole-interacting moiety, and a hydrophobic side chain.

Influence of Structural Modifications on Biological Activity

Structural modifications to the N-acylhydrazone scaffold, including those related to LASSBio-881, can significantly influence biological activity. The presence of the nitro and 3,5-di-tert-butyl-4-hydroxyphenyl subunits in LASSBio-881 contributes to its activity. guidetopharmacology.org Comparisons with related compounds, such as LASSBio-294, which lacks the 3,5-di-tert-butyl-4-hydroxyphenyl group, reveal differences in pharmacological profiles. nih.gov Studies on other N-acylhydrazone analogues have demonstrated that variations in aryl and heteroaryl groups attached to the imine subunit, as well as modifications like N-methylation of the hydrazone moiety, can impact activity and even conformational preferences, which in turn affect biological properties. mdpi.com

Research findings illustrate the effect of LASSBio-881 on specific targets. LASSBio-881 inhibited TRPV1 currents elicited by capsaicin (B1668287) with an IC₅₀ of 14 µM. Current time information in Rio de Janeiro, BR. It also inhibited proton-gated currents by 70% at 20 µM. Current time information in Rio de Janeiro, BR.

Below is a table summarizing some key findings on the activity of LASSBio-881:

Target/ModelEffect ObservedIC₅₀ or Percentage Inhibition/ReductionReference
TRPV1 currents (elicited by Capsaicin)Inhibition14 µM Current time information in Rio de Janeiro, BR.
TRPV1 currents (elicited by low pH)Inhibition70% at 20 µM Current time information in Rio de Janeiro, BR.
Capsaicin-induced nocifensive behaviour (local)Decreased time spent in behaviour30% reduction Current time information in Rio de Janeiro, BR.
Capsaicin-evoked thermal hypernociception (oral)Reduced measures of hypernociception60% reduction Current time information in Rio de Janeiro, BR.
Carrageenan-evoked thermal hypernociception (oral)Reduced measures of hypernociception40% reduction Current time information in Rio de Janeiro, BR.
COX-1Inhibition (in vitro)85 µM
COX-2Inhibition (in vitro)150 µM
CB1 receptorsBinding/Ligand71% at 100 µM guidetopharmacology.org
T-cell proliferationInhibition (potentially via CB2 receptors, in vitro)66% at 10 µM guidetopharmacology.org

Bioisosteric Relationships with Endogenous Ligands and Other N-Acylhydrazones

Bioisosterism, a strategy involving the substitution of one or more atoms or groups with others having similar chemical and physical properties, has played a role in the design and understanding of LASSBio-881. A significant bioisosteric relationship exists between N-acylhydrazones, including LASSBio-881, and unsaturated fatty acids such as the endocannabinoid anandamide. guidetopharmacology.org This relationship prompted investigations into the binding of LASSBio-881 to cannabinoid receptors, revealing it as a ligand for type 1 cannabinoid receptors (CB₁). guidetopharmacology.org The N-acylhydrazone framework itself is considered a privileged structure in the design of anti-inflammatory compounds. Bioisosteric replacements, such as ring isosteric replacements, have been explored in the development of N-acylhydrazone analogues to modulate their activity.

Molecular Mechanisms of Action of Lassbio 881

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

LASSBio-881 functions as an antagonist of the TRPV1 receptor, a cation channel crucial for the sensation of pain and heat. wikipedia.orgnih.gov Studies have investigated its specific inhibitory effects on TRPV1 activation. nih.govnih.gov

Competitive Antagonism of Capsaicin-Evoked Currents

Research indicates that LASSBio-881 acts as a competitive antagonist of capsaicin-induced TRPV1 activity. nih.govnih.gov This competitive interaction means that LASSBio-881 binds to the TRPV1 channel at the same site as capsaicin (B1668287), thereby preventing capsaicin from activating the channel. nih.govnih.gov Experimental data using TRPV1-expressing Xenopus oocytes have shown that LASSBio-881 inhibits TRPV1 currents elicited by capsaicin in a concentration-dependent manner. nih.govnih.gov The functional interaction with capsaicin has been described as surmountable. nih.govnih.gov

AgonistLASSBio-881 EffectIC50 (µM)
CapsaicinInhibition14.05 nih.gov

Inhibition of Proton-Gated TRPV1 Currents

Beyond its interaction with capsaicin, LASSBio-881 also demonstrates the ability to inhibit TRPV1 currents activated by low pH (protons). nih.govnih.gov At a concentration of 20 µM, LASSBio-881 has been shown to reduce proton-gated TRPV1 currents by approximately 70%. nih.govnih.gov This suggests that LASSBio-881's antagonistic effects extend to other modes of TRPV1 activation. nih.gov

ActivatorLASSBio-881 Concentration (µM)Inhibition Percentage
Protons2070% nih.govnih.gov

Molecular Interactions within the TRPV1 Channel

While detailed information on the specific binding residues of LASSBio-881 within the TRPV1 channel is not extensively described in the provided snippets, the competitive nature of its antagonism with capsaicin suggests an interaction within or near the vanilloid binding pocket. nih.govnih.govplos.org Studies involving a mutant TRPV1 channel (TRPV1 Δ777-820) lacking the phosphatidylinositol-4,5-bisphosphate (PIP2) binding domain indicated that LASSBio-881's antagonistic activity was not affected by the absence of this domain. nih.gov This suggests that LASSBio-881 likely does not interact with the PIP2 binding region in the C-terminus of TRPV1. nih.gov Further research, potentially involving molecular modeling or site-directed mutagenesis, would be necessary to fully elucidate the precise molecular interactions. researchgate.net

Cannabinoid Receptor (CB1 and CB2) Ligand Activity

In addition to its TRPV1 antagonism, LASSBio-881 also acts as a ligand for cannabinoid receptors, specifically CB1 and CB2. wikipedia.orgnih.govbiocat.com These receptors are integral components of the endocannabinoid system, which plays a significant role in modulating pain and inflammation. nih.gov

Partial Agonism at CB1 and CB2 Receptors

LASSBio-881 functions as a non-selective partial agonist at both CB1 and CB2 cannabinoid receptors. wikipedia.orgbiocat.commedkoo.comhodoodo.com This means that LASSBio-881 can bind to these receptors and activate them, but the maximal response it elicits is lower than that of a full agonist. nih.gov Early studies indicated that LASSBio-881 was able to bind to CB1 receptors and inhibit T-cell proliferation, likely through interaction with CB2 receptors. nih.gov

ReceptorLASSBio-881 Activity
CB1Partial Agonist
CB2Partial Agonist

Discrepancies and Advanced Research on CB1 Interaction Profile

LASSBio-881 has been reported to interact with cannabinoid receptors, specifically acting as a partial agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). wikipedia.org These receptors are known to play significant roles in modulating pain and inflammation. wikipedia.org Early research indicated that LASSBio-881 could displace a CB1 ligand in rat brain homogenates, suggesting an interaction with this receptor. nih.gov However, the precise nature of this interaction, particularly whether it is antagonistic or inverse agonistic, has not been definitively established. nih.gov

Resolving conflicting data on the CB1 receptor interaction profile, such as distinguishing between antagonist and inverse agonist activity, typically involves conducting concentration-response curves in cell lines expressing CB1 receptors to assess intrinsic activity. Inverse agonists are characterized by their ability to suppress basal receptor activity, whereas antagonists block the effects of agonists without altering baseline activity. Comparing results obtained from in vitro and in vivo models is also crucial for reconciling discrepancies, as in vivo CB1-mediated effects might involve indirect pathways not evident in isolated systems. While some sources describe LASSBio-881 as a partial agonist at cannabinoid receptors, influencing the endocannabinoid system involved in pain and inflammation modulation, the functional overlap and specific agonist activity, particularly at CB1, have been noted as unconfirmed in some contexts. wikipedia.org

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

LASSBio-881 has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are central to the synthesis of prostaglandins, lipid mediators involved in inflammation and pain signaling. d-nb.info

Non-Selective COX Isoform Inhibition

In vitro studies have shown that LASSBio-881 inhibits both COX-1 and COX-2. nih.gov The reported half-maximal inhibitory concentration (IC50) values are 85 µM for COX-1 and 150 µM for COX-2. nih.gov This indicates a non-selective inhibition profile at these concentrations. nih.gov At a concentration of 10 µM, LASSBio-881 inhibited approximately 12% of COX-1 activity in vitro. nih.gov

Here is a summary of the in vitro COX inhibition data:

EnzymeIC50 (µM)Inhibition at 10 µM
COX-185~12%
COX-2150Not specified

Note: Data for inhibition at 10 µM for COX-2 was not specified in the provided text.

Antioxidant Properties and Nitroxidative Stress Modulation

LASSBio-881 possesses antioxidant properties, which contribute to its anti-inflammatory effects and its potential as a modulator of nitroxidative stress. wikipedia.orgresearchgate.netnih.govresearchgate.net This activity is attributed, in part, to the presence of a 3,5-di-tert-butyl-4-hydroxyphenyl moiety within its structure. Targeting free nitrogen and oxygen radicals is considered a promising strategy for pain management. researchgate.netnih.gov

Free Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl)

LASSBio-881 demonstrates antioxidant activity by scavenging free radicals, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and hydroxyl radicals. wikipedia.orgresearchgate.net The DPPH assay is a common method to evaluate the free radical scavenging ability of compounds. It involves the reduction of the stable DPPH radical by an antioxidant, resulting in a decrease in absorbance. mdpi.comidpublications.org The ability to scavenge hydroxyl radicals is also a significant aspect of antioxidant defense, as these are highly reactive species. idpublications.orgnih.gov The scavenging of these radicals by LASSBio-881 contributes to its ability to counteract oxidative damage. wikipedia.orgresearchgate.net

Electrochemical Behavior and Redox Characteristics

The electrochemical behavior and redox characteristics of a compound provide insights into its ability to participate in electron transfer reactions, which are fundamental to antioxidant activity. rsc.orgescholarship.org While specific detailed electrochemical studies solely focused on LASSBio-881's redox characteristics in the context of its antioxidant mechanism were not extensively detailed in the provided snippets, the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety suggests a potential for redox activity. Phenolic compounds, in general, are known to exert antioxidant effects through mechanisms involving hydrogen transfer and electron transfer, which are reflected in their electrochemical properties. mdpi.com Studies on the electrochemical behavior of other nitro-containing compounds have shown irreversible reduction processes, which can be relevant to their biological activity and transformation in vivo. chimicatechnoacta.ru Further detailed electrochemical investigations specifically on LASSBio-881 would be necessary to fully elucidate the relationship between its redox characteristics and its free radical scavenging mechanisms. lookchem.com

Structural Elements Conferring Antioxidant Capacity

LASSBio-881 exhibits antioxidant properties, which are believed to contribute to its anti-inflammatory effects. nih.gov This antioxidant activity is primarily attributed to the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety within its structure. nih.gov This structural feature is known to confer considerable antioxidant activity in various compounds. nih.gov Antioxidant compounds often function by scavenging free radicals, such as DPPH and hydroxyl radicals, thereby mitigating oxidative stress associated with inflammation. nih.gov The presence of hydroxyl groups, their position within aromatic rings, and the degree of esterification are generally important structural factors influencing antioxidant capacity. uj.edu.pl

Other Identified Molecular Targets (e.g., T-Cell Proliferation Inhibition)

Beyond its primary interactions with cannabinoid and TRPV1 receptors, LASSBio-881 has been shown to modulate other biological targets. Notably, studies have indicated that LASSBio-881 can inhibit T-cell proliferation in vitro. livrosgratis.com.br This effect was observed without inducing apoptosis, suggesting a potential immunomodulatory action. livrosgratis.com.br

The multi-target nature of LASSBio-881, engaging with cannabinoid receptors, TRPV1, COX enzymes, and potentially influencing T-cell proliferation, underscores its complex pharmacological actions. nih.gov

Table 1: Summary of Key Molecular Targets and Activities of LASSBio-881

Target/ActivityEffectRelevant Findings
Cannabinoid Receptors (CB1, CB2)Partial AgonistInvolved in pain modulation and inflammation. wikipedia.org
TRPV1 ReceptorAntagonistInhibits capsaicin-induced activity, contributes to antinociception. nih.govnih.gov
Antioxidant ActivityRadical ScavengingAttributed to 3,5-di-tert-butyl-4-hydroxyphenyl moiety. nih.gov
COX-1Inhibition (in vitro)IC50 = 85 µM. nih.gov
COX-2Inhibition (in vitro)IC50 = 150 µM. nih.gov
T-Cell ProliferationInhibition (in vitro)Observed without inducing apoptosis. livrosgratis.com.br

Note: Data tables are presented in a static format.

Preclinical Pharmacological Evaluation of Lassbio 881

In Vitro Cellular and Biochemical Assays

Receptor Binding Assays (e.g., Radioligand Displacement for CB1)

LASSBio-881 has been identified as a ligand for the cannabinoid receptor type 1 (CB1). nih.govnih.gov In vitro binding assays using rat brain homogenates have demonstrated the ability of LASSBio-881 to interact with this receptor. nih.gov Specifically, at a concentration of 100 µM, LASSBio-881 was shown to displace a significant percentage of the radiolabeled ligand from CB1 receptors, indicating a notable affinity for this target. nih.gov Such assays are crucial in determining the interaction of a compound with its receptor and are typically performed by incubating the compound with a preparation of cell membranes expressing the receptor of interest in the presence of a radiolabeled ligand, such as [3H]CP55,940. nih.govolemiss.edu The displacement of the radioligand by the test compound is then measured to quantify the binding affinity. nih.govolemiss.edu

Table 1: CB1 Receptor Binding Affinity of LASSBio-881

Compound Concentration (µM) Displacement (%)
LASSBio-881 100 71

Functional Assays in Heterologous Expression Systems (e.g., TRPV1-Expressing Xenopus Oocytes)

The functional activity of LASSBio-881 has been extensively studied on the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. Using TRPV1-expressing Xenopus oocytes, electrophysiological recordings have demonstrated that LASSBio-881 acts as a TRPV1 antagonist. The compound was found to inhibit capsaicin-induced currents in a concentration-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) of 14 µM. nih.gov Furthermore, at a concentration of 20 µM, LASSBio-881 inhibited proton-gated TRPV1 currents by 70%. nih.gov These findings suggest that LASSBio-881 can effectively block the activation of the TRPV1 channel by its agonists. nih.gov

Table 2: Functional Antagonism of LASSBio-881 at the TRPV1 Receptor

Agonist LASSBio-881 Concentration (µM) Effect IC50 (µM)
Capsaicin (B1668287) Variable Inhibition of induced currents 14
Protons (low pH) 20 70% inhibition of gated currents Not determined

Enzyme Activity Assays (e.g., COX Inhibition)

LASSBio-881 has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro assays have shown that at high concentrations, LASSBio-881 can inhibit both COX-1 and COX-2. nih.gov The IC50 values for the inhibition of COX-1 and COX-2 were determined to be 85 µM and 150 µM, respectively. nih.gov This indicates a non-selective inhibition of both isoforms, with a slightly higher potency for COX-1. nih.gov

Table 3: COX Enzyme Inhibition by LASSBio-881

Enzyme IC50 (µM)
COX-1 85
COX-2 150

Cell-Based Assays for Antiproliferative and Antioxidant Activity

The pharmacological profile of LASSBio-881 extends to antiproliferative and antioxidant effects. The compound has been shown to inhibit T-cell proliferation, with a 66% inhibition observed at a concentration of 10 µM. nih.gov This suggests potential immunomodulatory properties. Furthermore, LASSBio-881 has demonstrated a significant antioxidant capacity by scavenging free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and hydroxyl radicals. nih.gov This antioxidant activity is attributed to the presence of specific structural motifs within the molecule. nih.gov

Table 4: Antiproliferative and Antioxidant Activity of LASSBio-881

Assay Concentration (µM) Result
T-cell Proliferation 10 66% inhibition
DPPH Radical Scavenging Not specified Active
Hydroxyl Radical Scavenging Not specified Active

In Vivo Animal Models of Pain and Inflammation

Acute Nociception Models (e.g., Capsaicin-Induced Nocifensive Behavior)

The in vivo efficacy of LASSBio-881 in an acute pain model was assessed using the capsaicin-induced nocifensive behavior test in mice. Intraplantar injection of capsaicin elicits pain-related behaviors such as licking and biting of the affected paw. Pre-treatment with a local application of LASSBio-881 resulted in a significant reduction in the time spent in nocifensive behavior. nih.gov Specifically, animals that received LASSBio-881 prior to capsaicin injection spent 34.5% less time licking and biting the paw compared to the vehicle-treated control group. nih.gov

Table 5: Effect of LASSBio-881 on Capsaicin-Induced Nocifensive Behavior

Treatment Group Nocifensive Behavior (Time in seconds, Mean ± SEM) Percentage Reduction
Capsaicin (Control) 57.7 ± 5.5 -
LASSBio-881 + Capsaicin 37.8 ± 6.9 34.5%

Inflammatory Pain Models (e.g., Carrageenan-Induced Hypernociception, Formalin Test, Zymosan-Induced Peritonitis)

LASSBio-881 has demonstrated notable efficacy in established models of inflammatory pain.

Carrageenan-Induced Hypernociception: In the carrageenan model, which mimics inflammatory pain, orally administered LASSBio-881 was effective in reducing thermal hypernociception. nih.govresearchgate.net Studies showed that pretreatment with the compound resulted in a 40% reduction in carrageenan-evoked thermal hyperalgesia. nih.govresearchgate.net Animals that received LASSBio-881 exhibited a decreased latency in paw withdrawal at 3 and 4 hours after the carrageenan challenge, indicating a significant analgesic effect during the peak of the inflammatory response. nih.gov

Formalin Test: The formalin test, which distinguishes between neurogenic (early phase) and inflammatory (late phase) pain, revealed a specific activity profile for LASSBio-881. The compound was found to be effective in inhibiting nociception primarily during the early, neurogenic phase of the test. nih.gov This suggests a more pronounced effect on the direct activation of nociceptors rather than on the subsequent inflammatory cascade, an area where it showed limited anti-inflammatory action. nih.gov

Zymosan-Induced Peritonitis: Evaluation of LASSBio-881 in the zymosan-induced peritonitis model, a test used to study sterile inflammation and leukocyte migration, was not detailed in the reviewed scientific literature. nih.goved.ac.uk

Neuropathic Pain Models (e.g., Partial Sciatic Ligation-Induced Hypernociception)

LASSBio-881 has shown significant promise in addressing neuropathic pain, a condition often refractory to standard analgesics.

Partial Sciatic Ligation-Induced Hypernociception: In a mouse model of neuropathic pain induced by partial sciatic nerve ligation, LASSBio-881 effectively attenuated thermal hypernociception. nih.govresearchgate.net Daily oral administration of the compound led to a significant decrease in paw withdrawal responses to thermal stimuli between days 7 and 11 post-ligation. nih.govnih.gov This demonstrates its potential to alleviate the chronic pain states associated with nerve injury. nih.gov

Comparative Pharmacological Efficacy with Reference Compounds and Analogues

The pharmacological profile of LASSBio-881 becomes clearer when compared with other compounds.

Versus Capsaicin: As a competitive antagonist of the TRPV1 receptor, LASSBio-881's efficacy is directly benchmarked against the agonist capsaicin. Locally applied LASSBio-881 reduced the time spent in capsaicin-elicited nocifensive behaviors (licking, biting) by approximately 30-35%. nih.govnih.gov When given orally, it reduced capsaicin-evoked thermal hypernociception by 60%. nih.govresearchgate.net

Versus LASSBio-294 and Nimesulide: In the formalin test, the activity of LASSBio-881 was contrasted with its analogue, LASSBio-294, and the non-steroidal anti-inflammatory drug (NSAID) nimesulide. Unlike these two compounds, which are effective in both phases of the formalin test, LASSBio-881's activity was confined to the initial neurogenic phase, highlighting its distinct mechanism focused on neurogenic pain over inflammatory pain in this specific model. nih.gov

Table 1: Comparative Efficacy of LASSBio-881 in Preclinical Pain Models


Pain ModelLASSBio-881 EffectReduction/InhibitionReference Compound(s)Comparative Finding
Carrageenan-Induced Thermal HypernociceptionReduced hypernociception40%N/AEffective in reducing inflammatory thermal pain. [2, 4]
Capsaicin-Induced Thermal HypernociceptionReduced hypernociception60%CapsaicinDemonstrates potent oral TRPV1 antagonism. [2, 4]
Capsaicin-Induced Nocifensive BehaviorReduced licking/biting time~30-35%CapsaicinEffective locally against TRPV1 activation. [1, 2]
Formalin Test (Neurogenic Phase)Inhibited nociceptionEffectiveLASSBio-294, NimesulideShows activity against neurogenic pain. nih.gov
Formalin Test (Inflammatory Phase)Limited effectLimitedLASSBio-294, NimesulideLess effective against inflammatory component compared to analogues. nih.gov
Partial Sciatic LigationReduced thermal hypernociceptionEffective (Days 7-11)N/AShows efficacy in a chronic neuropathic pain model. [1, 2]

Investigation of Specific Pharmacological Phenotypes

Research into the Absence of Hyperthermia Associated with TRPV1 Antagonism

A significant challenge in the development of TRPV1 antagonists for pain therapy has been the on-target side effect of hyperthermia. nih.gov LASSBio-881 is noteworthy for largely avoiding this adverse effect, a phenomenon that appears to be dose-dependent.

At a high oral dose, LASSBio-881 did not produce any significant change in the core body temperature of test animals within the first four hours of administration. nih.govnih.gov This lack of a hyperthermic response is a critical advantage over many other TRPV1 antagonists. nih.gov However, further investigation revealed that a lower dose did induce a mild but statistically significant hyperthermia. This lower dose caused body temperature to rise by approximately 0.5°C above baseline between 60 and 120 minutes post-administration, after which it gradually returned to normal. nih.gov This finding suggests a complex interaction between dosing and thermoregulatory control.

Dissection of Multi-Target Contributions to Observed In Vivo Effects

TRPV1 Antagonism: The primary antinociceptive properties of LASSBio-881 are proposed to stem from its role as a TRPV1 antagonist. nih.gov It competitively inhibits TRPV1 channels, which explains its efficacy in pain models driven by TRPV1 activation, such as those involving capsaicin or nerve injury. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: The absence of hyperthermia at high doses is hypothesized to be a result of LASSBio-881’s inhibitory action on COX enzymes. nih.gov High concentrations of the compound can inhibit both COX-1 and COX-2. This secondary action may counteract the thermogenic effect typically produced by TRPV1 antagonism, providing a built-in mechanism to mitigate this common side effect. nih.gov

Cannabinoid Receptor Binding: LASSBio-881 has also been shown to bind to cannabinoid receptors. nih.govresearchgate.net Activation of cannabinoid receptors, particularly CB1 in the hypothalamus, is known to induce hypothermia. This interaction could be another contributing factor that helps to balance or prevent the hyperthermia associated with TRPV1 blockade. nih.gov

Computational Chemistry and in Silico Studies on Lassbio 881

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations have been instrumental in understanding how LASSBio-881 interacts with its biological targets. These studies have primarily focused on its engagement with the cannabinoid receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1).

Research has identified LASSBio-881 as a ligand for the CB1 receptor. nih.gov Initial binding studies demonstrated that LASSBio-881 can displace a known CB1 ligand, indicating a direct interaction. nih.gov Specifically, at a concentration of 100µM, LASSBio-881 was observed to achieve 71% displacement of a radiolabeled ligand from rat brain homogenates, confirming its affinity for the CB1 receptor. nih.gov While these findings establish LASSBio-881 as a CB1 ligand, detailed molecular docking studies illustrating the specific binding pose and key amino acid interactions within the CB1 binding pocket are not extensively detailed in the available literature.

More comprehensive interaction analysis has been conducted on LASSBio-881's role as a TRPV1 antagonist. nih.govnih.gov It has been shown to inhibit TRPV1 currents elicited by capsaicin (B1668287) (CAP) with an IC50 of 14 µM. nih.govnih.gov The interaction is described as surmountable and competitive with capsaicin, suggesting that LASSBio-881 likely binds to the same site as capsaicin or an allosteric site that influences capsaicin binding. nih.govnih.gov Further studies in TRPV1-expressing Xenopus oocytes revealed that LASSBio-881 also inhibits proton-gated currents by 70% at a concentration of 20 µM. nih.govnih.gov Despite this functional data, specific details regarding the binding energy and the precise non-covalent interactions, such as hydrogen bonds or hydrophobic contacts with key residues in the TRPV1 channel, are not yet fully elucidated in published research.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are powerful tools for investigating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.

A comprehensive analysis of LASSBio-881 using methods like Density Functional Theory (DFT) would provide a deeper understanding of its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). Such studies would help in rationalizing its observed biological activities and predicting its reactivity. However, specific studies detailing the DFT calculations, electronic structure, and reactivity descriptors for LASSBio-881 are not available in the reviewed scientific literature.

The molecular stability of LASSBio-881 and its ability to form stable complexes with its target receptors are governed by a network of non-covalent interactions. A detailed theoretical analysis could identify the key intramolecular and intermolecular forces, such as hydrogen bonds and van der Waals interactions, that contribute to its conformational stability and binding affinity. At present, specific quantum chemical analyses focused on the non-covalent interactions and molecular stability of LASSBio-881 have not been reported in the scientific literature.

Theoretical Pharmacokinetic and Pharmacodynamic Modeling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These models use the chemical structure of a compound to forecast its pharmacokinetic and pharmacodynamic behavior in the body.

For LASSBio-881, while it has been shown to be orally effective in preclinical models, detailed reports on its theoretical pharmacokinetic and pharmacodynamic profiles derived from computational modeling are not currently present in the available literature. nih.govnih.gov Such studies would be beneficial in predicting its drug-likeness, potential metabolic pathways, and bioavailability, thereby guiding further optimization of this compound.

Compound Names Mentioned:

Future Research Directions and Translational Perspectives for Lassbio 881

LASSBio-881 as a Lead Compound for Novel Therapeutic Agents

LASSBio-881's demonstrated efficacy in preclinical models of acute, inflammatory, and neuropathic pain highlights its potential as a lead compound for the development of next-generation analgesics. nih.govnih.gov Its distinct pharmacological profile, which includes TRPV1 antagonism, partial agonism at CB1 and CB2 receptors, and COX-1/COX-2 inhibition, offers a unique starting point for structural modifications aimed at optimizing efficacy, improving pharmacokinetic properties, and potentially reducing off-target effects. wikipedia.orgnih.gov

Structure-activity relationship (SAR) studies building upon the core N-acylhydrazone structure are crucial. scilit.commdpi.com These studies could involve synthesizing a library of analogs with targeted modifications to the 6-nitro-3,4-methylenedioxyphenyl and the 3,5-di-tert-butyl-4-hydroxyphenyl moieties to investigate their impact on activity at each of LASSBio-881's known targets. For instance, modifications to the nitro group or the methylenedioxyphenyl ring could influence interactions with cannabinoid receptors or COX enzymes, while alterations to the tert-butyl groups or the hydroxyl position on the other phenyl ring might affect TRPV1 binding or antioxidant activity.

Furthermore, exploring hybrid molecules combining the key pharmacophores of LASSBio-881 with other known analgesic or anti-inflammatory scaffolds could lead to compounds with enhanced potency or a broader spectrum of activity. The success of multi-target approaches in pain management suggests that compounds hitting multiple relevant pathways may offer advantages over single-target drugs. plos.org

Exploration of Unexplored Therapeutic Applications based on Multi-Target Profile

The multi-target nature of LASSBio-881 suggests potential therapeutic applications beyond pain and inflammation. nih.govmdpi.comnih.gov The modulation of cannabinoid receptors, for example, opens avenues for investigating its effects in neurological disorders, appetite regulation, and other conditions where the endocannabinoid system plays a significant role. wikipedia.org

Its antioxidant activity, attributed to the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, suggests potential in conditions characterized by oxidative stress. This could include neurodegenerative diseases, cardiovascular disorders, or certain types of cancer. elsevier.es Research into these areas would require specific in vitro and in vivo models relevant to each disease state to evaluate the efficacy and underlying mechanisms.

Given its demonstrated anti-inflammatory effects, exploring its utility in chronic inflammatory diseases such as arthritis, inflammatory bowel disease, or asthma could also be fruitful. nih.govplos.org Studies focusing on specific inflammatory mediators and cellular pathways modulated by LASSBio-881 would be essential to understand its potential in these contexts.

Identification of Research Gaps in Mechanistic Understanding

Despite the progress in characterizing LASSBio-881's interactions with TRPV1, cannabinoid receptors, and COX enzymes, several research gaps remain in fully understanding its intricate mechanism of action. nih.govnotedsource.io The precise nature of its interaction with CB1 receptors (antagonist vs. inverse agonist) requires further investigation using techniques like radioligand displacement assays.

The potential for off-target effects, beyond the known interactions, also warrants investigation to ensure the compound's specificity and safety profile. Comprehensive target profiling and screening against a broad panel of receptors, enzymes, and ion channels would be beneficial.

Methodological Advancements in Research Design and Data Analysis

Advancements in research methodologies can significantly accelerate the understanding and development of compounds like LASSBio-881. The application of high-throughput screening (HTS) techniques can facilitate the rapid evaluation of LASSBio-881 analogs for activity at its known targets and for identifying potential new targets.

Interactive Data Table: Examples of In Vitro Activity

Target IC50 (µM) Assay Type
COX-1 85 In vitro inhibition assay
COX-2 150 In vitro inhibition assay

Advanced imaging techniques, such as fMRI or PET scans, could be employed in preclinical studies to visualize the compound's distribution and engagement with its targets in living systems. This would provide valuable insights into its pharmacokinetics and pharmacodynamics.

The use of computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can aid in the rational design of new analogs with improved properties and in predicting their interactions with target proteins.

Furthermore, the application of advanced data analytics and machine learning algorithms can help integrate and interpret the large datasets generated from multi-target profiling and in vivo studies, leading to a more comprehensive understanding of LASSBio-881's complex pharmacological profile.

Q & A

Q. What is the primary pharmacological target of LASSBio-881, and how is this determined experimentally?

LASSBio-881 is characterized as a TRPV1 antagonist and a modulator of cannabinoid CB1 receptors. Its TRPV1 antagonism was demonstrated in vivo using capsaicin-induced hypernociception models, where it reduced thermal hypersensitivity at doses of 100–300 μmol/kg. For CB1 interaction, competitive radioligand binding assays in murine brain tissue revealed displacement of the CB1-specific radioligand, suggesting direct receptor engagement. Researchers should combine functional assays (e.g., nociception models) with receptor-binding studies to confirm target specificity .

Q. What experimental models are validated for evaluating LASSBio-881’s antinociceptive effects?

The partial sciatic ligation (PSL) model in rodents is widely used to assess neuropathic pain modulation. In this model, LASSBio-881 (100–300 μmol/kg) demonstrated dose-dependent inhibition of hypernociception over 240 minutes, measured via thermal latency tests. Researchers should standardize time points (e.g., 60–240 minutes post-administration) and include vehicle controls to account for baseline variability in thermal responses .

Q. How does LASSBio-881’s chemical structure influence its activity?

As an N-acylhydrazone derivative, LASSBio-881 mimics unsaturated bis-allylic fatty acid moieties, structurally resembling endogenous ligands like anandamide. This design enables dual modulation of TRPV1 and CB1 pathways. Structural-activity relationship (SAR) studies should compare analogs with modified acyl or hydrazone groups to isolate contributions of specific substituents to receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor interactions (e.g., TRPV1 vs. CB1 mediation)?

Contradictions arise from overlapping pathways (e.g., CB1 agonism/antagonism vs. TRPV1 blockade). To disentangle mechanisms:

  • Use selective receptor antagonists (e.g., CB1 inverse agonist AM251) in combination with LASSBio-881 to isolate pathway contributions.
  • Perform calcium imaging in TRPV1-expressing cells to confirm direct antagonism independent of CB1.
  • Analyze dose-response curves: TRPV1 effects may dominate at lower doses, while CB1 interactions emerge at higher concentrations .

Q. What statistical methods are recommended for analyzing dose-dependent variability in LASSBio-881’s efficacy?

For time-course data (e.g., thermal latency), mixed-effects models account for repeated measures and inter-subject variability. Pairwise comparisons (e.g., Dunnett’s test) between treatment groups and vehicle controls should adjust for multiple time points. Report effect sizes (e.g., Cohen’s d) to quantify clinical relevance beyond statistical significance .

Q. How can researchers optimize experimental designs to distinguish between inverse agonism and neutral antagonism at CB1 receptors?

  • Constitutive Activity Assays : Measure baseline CB1 signaling in transfected cells; inverse agonists suppress constitutive activity, while neutral antagonists do not.
  • Bias Signaling Analysis : Use BRET/FRET probes to assess G-protein vs. β-arrestin pathway activation.
  • In Vivo Functional Tests : Compare LASSBio-881’s effects in wild-type vs. CB1 knockout mice to isolate receptor-specific behavior .

Q. What methodologies address the ethical challenges of long-term LASSBio-881 administration in preclinical studies?

  • 3Rs Compliance : Refine dosing schedules to minimize animal distress (e.g., single-dose efficacy studies instead of chronic regimens).
  • Endpoint Criteria : Predefine humane endpoints (e.g., >20% weight loss or severe immobility) and use non-invasive biomarkers (e.g., serum cytokine levels) to reduce sacrifice rates.
  • Ethical Review : Submit protocols to institutional animal care committees (IACUCs) for approval, referencing guidelines like ARRIVE 2.0 .

Methodological Resources

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when mechanistic data conflict .
  • Literature Review : Use PubMed’s "Similar Articles" feature and backward/forward citation tracking to contextualize findings against existing TRPV1/CB1 studies .
  • Ethical Data Storage : Securely archive raw data (e.g., thermal latency measurements) in FAIR-aligned repositories with metadata tagging for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.